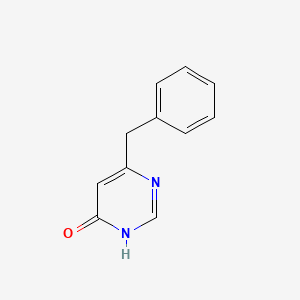![molecular formula C6H4BrN3O B1384445 7-Bromo-1,5-dihidro-4H-pirrolo[3,2-D]pirimidin-4-ona CAS No. 93587-23-6](/img/structure/B1384445.png)
7-Bromo-1,5-dihidro-4H-pirrolo[3,2-D]pirimidin-4-ona
Descripción general
Descripción
Synthesis Analysis
The synthesis of 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one involves the reaction of 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one with 1-chloropropan-2-ol, 3-chloropropane-1,2-diol, or 2-(2-chloroethoxy)ethanol .Molecular Structure Analysis
The molecular structure of 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one can be analyzed using various spectroscopic techniques. For instance, IR spectroscopy reveals peaks at 3137 cm^-1 (NH), 1676 cm^-1 (C=O), and 1609 cm^-1 (C=N). NMR spectroscopy provides further insights into its structure .Chemical Reactions Analysis
The chemical reactions involving 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one are complex and can lead to a variety of products. For example, some 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ones can be converted to 2-(6-aryl-4-oxo-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-3-yl)acetohydrazides through intermediate esters .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one can be determined using various analytical techniques. For instance, it has been reported to yield 71% as a yellow solid with a melting point of 287–288 °C .Aplicaciones Científicas De Investigación
Actividad Antitumoral
El andamiaje de pirrolo[3,2-d]pirimidin-4-ona es reconocido por su potencial en aplicaciones antitumorales. Se ha encontrado que los compuestos con esta estructura presentan propiedades antitumorales, las cuales podrían explorarse más a fondo para el tratamiento y la terapia del cáncer .
Propiedades Antimicrobianas y Antifúngicas
Este compuesto también muestra promesa en aplicaciones antimicrobianas y antifúngicas. Se ha identificado que sus derivados poseen actividades contra diversas cepas microbianas y fúngicas, lo que podría conducir a nuevos tratamientos para infecciones .
Mecanismo De Acción
Target of Action
Similar compounds, such as pyrrolo[2,3-d]pyrimidine derivatives, have been shown to exhibit a wide range of biological activities, including enzyme inhibitory, cytotoxic, antiviral, anti-inflammatory, antiallergic, anti-ocular hypertension, antitumor, antibacterial, and antifungal activities .
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets in a variety of ways, leading to changes in cellular function .
Biochemical Pathways
Related compounds have been shown to impact a variety of pathways, leading to downstream effects such as inhibition of enzyme activity, cytotoxicity, and antimicrobial and antiviral effects .
Result of Action
Similar compounds have been shown to have promising antimicrobial and antiviral activities, including activity against newcastle disease .
Action Environment
It’s worth noting that environmental factors can significantly impact the effectiveness of similar compounds .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor for certain enzymes, thereby modulating their activity. The nature of these interactions often involves binding to the active site of the enzyme, leading to changes in the enzyme’s conformation and function. Additionally, 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one may interact with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the phosphorylation status of key signaling proteins, thereby modulating downstream signaling events. Additionally, 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes .
Molecular Mechanism
The molecular mechanism of action of 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it may bind to the active site of an enzyme, thereby inhibiting its activity and preventing the enzyme from catalyzing its substrate. Additionally, 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one can activate certain signaling pathways by binding to receptors or other signaling molecules, leading to changes in cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one can change over time. This includes information on the compound’s stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it may degrade over time when exposed to light or heat. Long-term exposure to 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one can lead to sustained changes in cellular function, such as alterations in gene expression or metabolic activity .
Dosage Effects in Animal Models
The effects of 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one can result in toxic or adverse effects, such as cell death or tissue damage .
Metabolic Pathways
7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can affect metabolic flux by modulating the activity of key enzymes involved in metabolic processes. For example, it may inhibit an enzyme in a metabolic pathway, leading to an accumulation of upstream metabolites and a decrease in downstream products. Additionally, 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one can interact with cofactors, influencing their availability and activity in metabolic reactions .
Transport and Distribution
The transport and distribution of 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one within tissues can also influence its overall activity and effectiveness .
Subcellular Localization
The subcellular localization of 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one is an important factor in determining its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA or transcription factors to regulate gene expression. Alternatively, 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one may be targeted to the mitochondria, where it can influence metabolic processes .
Propiedades
IUPAC Name |
7-bromo-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O/c7-3-1-8-5-4(3)9-2-10-6(5)11/h1-2,8H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQUXIMIIVPBPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C(=O)NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80535800 | |
| Record name | 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80535800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93587-23-6 | |
| Record name | 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80535800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1384362.png)
![2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-6-methylpyrimidin-4(3H)-one](/img/structure/B1384363.png)
![3-{1,3,4-trimethyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid](/img/structure/B1384364.png)
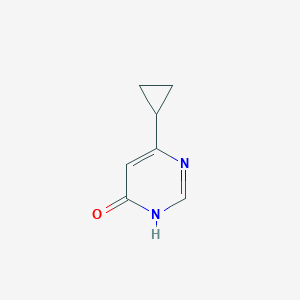
![2-{[(2-methoxyethyl)amino]methyl}quinazolin-4(3H)-one hydrochloride](/img/structure/B1384366.png)
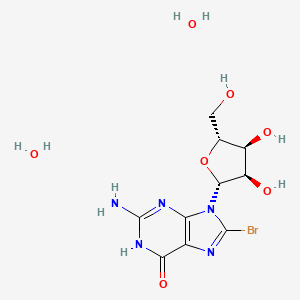

![6-Bromothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1384375.png)

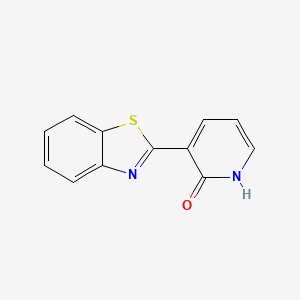
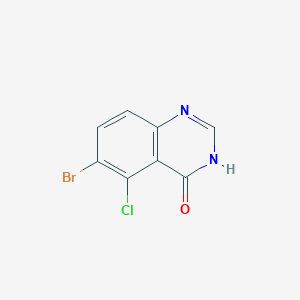
![2-Methyl-6-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine](/img/structure/B1384382.png)
